Chaetomin
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Overview
Description
Chetomin is a bioactive compound produced by fungi of the genus Chaetomium. It has garnered significant interest due to its potent biological activities, including strong antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA) . Chetomin is a member of the epipolythiodioxopiperazine (ETP) class of secondary metabolites, which are known for their complex structures and diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chetomin can be synthesized through a series of complex organic reactions. The biosynthetic pathway involves the action of nonribosomal peptide synthetases (NRPS) and other enzymes. In laboratory settings, chetomin is often produced by cultivating Chaetomium fungi under specific conditions that promote its biosynthesis. The addition of glutathione has been shown to significantly enhance the yield of chetomin, increasing its production by 15.43-fold .
Industrial Production Methods
Industrial production of chetomin involves large-scale fermentation processes using Chaetomium fungi. The fungi are grown in bioreactors under controlled conditions, and the chetomin is extracted and purified from the culture medium. The use of genetic engineering techniques to overexpress key enzymes involved in chetomin biosynthesis, such as glutathione S-transferase and NRPS, can further enhance production yields .
Chemical Reactions Analysis
Types of Reactions
Chetomin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Chetomin can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction of chetomin can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving chetomin typically require nucleophilic reagents and can be carried out under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of chetomin can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.
Scientific Research Applications
Chetomin has a wide range of scientific research applications due to its potent biological activities:
Chemistry: Chetomin is used as a lead compound in the development of new antibacterial agents. Its complex structure and bioactivity make it a valuable target for synthetic chemists.
Biology: In biological research, chetomin is used to study the mechanisms of fungal secondary metabolite production and the role of ETPs in fungal ecology.
Medicine: Chetomin has shown promise as a potential therapeutic agent for treating infections caused by drug-resistant bacteria, such as MRSA. It is also being investigated for its anticancer properties.
Industry: In the pharmaceutical industry, chetomin is used as a reference compound for screening new antibacterial and anticancer agents.
Mechanism of Action
Chetomin exerts its effects through multiple mechanisms. It targets and inhibits the activity of specific enzymes and proteins involved in bacterial cell wall synthesis and other essential cellular processes. The compound’s ability to disrupt the function of these molecular targets leads to the inhibition of bacterial growth and proliferation . Additionally, chetomin’s structure allows it to interact with and modulate various signaling pathways, contributing to its broad-spectrum bioactivity.
Comparison with Similar Compounds
Chetomin belongs to the epipolythiodioxopiperazine (ETP) class of compounds, which includes other bioactive molecules such as gliotoxin and sporidesmin. Compared to these similar compounds, chetomin exhibits unique structural features and biological activities:
Gliotoxin: Like chetomin, gliotoxin is an ETP with potent antibacterial and immunosuppressive properties. chetomin has a distinct mechanism of action and a broader spectrum of activity against drug-resistant bacteria.
Sporidesmin: Sporidesmin is another ETP known for its toxic effects on livestock. Chetomin, on the other hand, has been primarily studied for its therapeutic potential in human medicine.
These unique properties make chetomin a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C31H30N6O6S4 |
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Molecular Weight |
710.9 g/mol |
IUPAC Name |
(1S,3S,11R,14S)-14-(hydroxymethyl)-3-[3-[[(1R,4S)-4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]octan-1-yl]methyl]indol-1-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione |
InChI |
InChI=1S/C31H30N6O6S4/c1-33-25(42)30(15-38)34(2)23(40)28(33,44-46-30)12-17-13-36(21-11-7-4-8-18(17)21)27-14-29-24(41)35(3)31(16-39,47-45-29)26(43)37(29)22(27)32-20-10-6-5-9-19(20)27/h4-11,13,22,32,38-39H,12,14-16H2,1-3H3/t22-,27+,28-,29+,30+,31+/m1/s1 |
InChI Key |
ZRZWBWPDBOVIGQ-OKMJTBRXSA-N |
SMILES |
CN1C(=O)C2(N(C(=O)C1(SS2)CC3=CN(C4=CC=CC=C43)C56CC78C(=O)N(C(C(=O)N7C5NC9=CC=CC=C69)(SS8)CO)C)C)CO |
Isomeric SMILES |
CN1C(=O)[C@]2(N(C(=O)[C@]1(SS2)CC3=CN(C4=CC=CC=C43)[C@]56C[C@]78C(=O)N([C@](C(=O)N7[C@H]5NC9=CC=CC=C69)(SS8)CO)C)C)CO |
Canonical SMILES |
CN1C(=O)C2(N(C(=O)C1(SS2)CC3=CN(C4=CC=CC=C43)C56CC78C(=O)N(C(C(=O)N7C5NC9=CC=CC=C69)(SS8)CO)C)C)CO |
Pictograms |
Acute Toxic |
Synonyms |
chaetomin chetomin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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